molecular formula C16H16Cl2N2O2 B6626979 N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide

Cat. No.: B6626979
M. Wt: 339.2 g/mol
InChI Key: DDADMMSDUDOKMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of chlorinated aromatic rings and an acetamide group, which contribute to its distinctive properties.

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O2/c17-13-3-1-12(2-4-13)11-22-8-7-19-16(21)9-15-6-5-14(18)10-20-15/h1-6,10H,7-9,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDADMMSDUDOKMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COCCNC(=O)CC2=NC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-chlorophenol with 2-chloroethylamine to form N-(2-chloroethyl)-4-chloroaniline. This intermediate is then reacted with 5-chloropyridine-2-carboxylic acid under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the desired specifications.

Chemical Reactions Analysis

Types of Reactions: N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Amines, thiols; reactions often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: This compound has potential applications in biological research, particularly in studying the interactions between small molecules and biological targets. It can be used as a probe to investigate enzyme activity or receptor binding.

Medicine: In the medical field, this compound may be explored for its pharmacological properties. Researchers are interested in its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes or receptors.

Industry: Industrially, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • N-[2-(4-chlorophenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide
  • N-[2-(4-methoxyphenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide
  • N-[2-(4-bromophenyl)ethyl]-2-(5-chloropyridin-2-yl)acetamide

Uniqueness: N-[2-[(4-chlorophenyl)methoxy]ethyl]-2-(5-chloropyridin-2-yl)acetamide stands out due to the presence of both chlorinated aromatic rings and an acetamide group. This combination imparts unique chemical and biological properties, making it a valuable compound for various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.